2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-cycloheptylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-cycloheptylacetamide is a complex organic compound belonging to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyaniline moiety, and a cycloheptylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-cycloheptylacetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form the intermediate 4-ethoxy-N-(benzenesulfonyl)aniline. This intermediate is then reacted with cycloheptylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-cycloheptylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-cycloheptylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-cycloheptylacetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing their normal function. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells or inhibited bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)-4-ethoxyaniline: Lacks the cycloheptylacetamide moiety.
N-cycloheptylacetamide: Lacks the benzenesulfonyl and ethoxyaniline groups.
Benzenesulfonamide derivatives: Share the sulfonamide group but differ in other substituents.
Uniqueness
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-cycloheptylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-cycloheptylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-2-29-21-16-14-20(15-17-21)25(30(27,28)22-12-8-5-9-13-22)18-23(26)24-19-10-6-3-4-7-11-19/h5,8-9,12-17,19H,2-4,6-7,10-11,18H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHIITNDMZMHLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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